2,4-Bis(methylthio)-5-pyrimidinecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4-Bis(methylthio)-5-pyrimidinecarboxamide is a heterocyclic compound featuring a pyrimidine ring substituted with methylthio groups at the 2 and 4 positions and a carboxamide group at the 5 position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Bis(methylthio)-5-pyrimidinecarboxamide typically involves the reaction of pyrimidine derivatives with methylthiolating agents.
Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: 2,4-Bis(methylthio)-5-pyrimidinecarboxamide undergoes various chemical reactions, including:
Oxidation: The methylthio groups can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxamide group can be reduced to an amine under appropriate conditions.
Substitution: The methylthio groups can be substituted with other nucleophiles, such as halides or amines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium halides or amines in the presence of a base.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Halogenated or aminated pyrimidine derivatives.
Wissenschaftliche Forschungsanwendungen
2,4-Bis(methylthio)-5-pyrimidinecarboxamide has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of 2,4-Bis(methylthio)-5-pyrimidinecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The methylthio groups and carboxamide moiety play crucial roles in binding to these targets, modulating their activity and leading to the desired biological effects. The exact pathways and molecular interactions are subjects of ongoing research .
Vergleich Mit ähnlichen Verbindungen
2,4-Bis(methylthio)thiophene: Similar in structure but with a thiophene ring instead of a pyrimidine ring.
2,5-Bis(methylthio)thiophene: Another thiophene derivative with methylthio groups at different positions.
2,4-Bis(benzimidazole) derivatives: Compounds with benzimidazole rings and similar substitution patterns
Uniqueness: 2,4-Bis(methylthio)-5-pyrimidinecarboxamide is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C7H9N3OS2 |
---|---|
Molekulargewicht |
215.3 g/mol |
IUPAC-Name |
2,4-bis(methylsulfanyl)pyrimidine-5-carboxamide |
InChI |
InChI=1S/C7H9N3OS2/c1-12-6-4(5(8)11)3-9-7(10-6)13-2/h3H,1-2H3,(H2,8,11) |
InChI-Schlüssel |
QBNJPEKAQCOZTA-UHFFFAOYSA-N |
Kanonische SMILES |
CSC1=NC(=NC=C1C(=O)N)SC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.